molecular formula C12H16O4 B7826384 Ethyl 2-(4-ethoxyphenoxy)acetate

Ethyl 2-(4-ethoxyphenoxy)acetate

Cat. No.: B7826384
M. Wt: 224.25 g/mol
InChI Key: YLUHBBCPEGEXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-ethoxyphenoxy)acetate is an aromatic ether ester characterized by a phenoxy group substituted with an ethoxy moiety at the para position, linked to an ethyl acetate backbone. For example, the synthesis of ethyl 2-(4-nitrophenoxy)acetate involves refluxing p-nitrophenol with ethyl bromoacetate and potassium carbonate, followed by reduction to yield the amino derivative .

Crystallographic studies of similar compounds, such as ethyl 2-(4-nitrophenoxy)acetate, reveal planar aromatic rings and intermolecular hydrogen bonding patterns that stabilize the crystal lattice . Computational analyses like Hirshfeld surface studies () further elucidate non-covalent interactions, which are critical for understanding solubility and reactivity.

Properties

IUPAC Name

ethyl 2-(4-ethoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-14-10-5-7-11(8-6-10)16-9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUHBBCPEGEXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds


Substituent Impact Analysis :

  • Electron-Donating Groups (e.g., -OCH₂CH₃, -CH₃): Enhance solubility in polar solvents and stabilize the ester group against hydrolysis. Ethyl 4-methylphenoxyacetate () is used in food additives due to favorable solubility and low toxicity.
  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase electrophilicity, making the ester more reactive toward nucleophilic attack. Ethyl 2-(4-nitrophenoxy)acetate’s nitro group reduces solubility but facilitates reduction to amine derivatives ().
  • Halogen Substituents (e.g., -F, -Cl): Improve lipophilicity, enhancing membrane permeability in bioactive compounds. Ethyl 2-(4-fluorophenoxy)acetate’s fluorine atom may confer metabolic stability in pharmaceutical intermediates .

Physicochemical Properties

  • Melting Points: Ethyl 2-(4-aminophenoxy)acetate melts at 56–58°C , while ethyl 2-(4-nitrophenoxy)acetate likely has a higher melting point due to stronger intermolecular forces (e.g., dipole interactions from -NO₂) .
  • Solubility: Ethyl 4-methylphenoxyacetate’s methyl group enhances solubility in ethanol and ethyl acetate , whereas nitro and chloro derivatives exhibit lower aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.